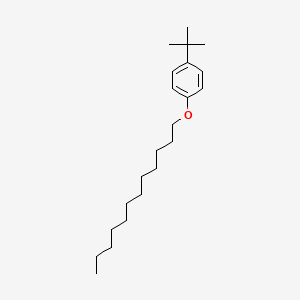
Benzene, 1-tert-butyl-4-dodecyl-oxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYLPHENYL DODECYL ETHER is an organic compound with the molecular formula C22H38O and a molecular weight of 318.548 g/mol . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a tert-butyl group attached to a phenyl ring, further connected to a dodecyl chain.
Preparation Methods
The synthesis of 4-TERT-BUTYLPHENYL DODECYL ETHER typically involves the reaction of 4-tert-butylphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-tert-butylphenol+dodecyl bromideK2CO3,solvent4-TERT-BUTYLPHENYL DODECYL ETHER+KBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-TERT-BUTYLPHENYL DODECYL ETHER can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to break the ether bond, yielding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-TERT-BUTYLPHENYL DODECYL ETHER has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, it is employed in the formulation of lipid bilayers and membranes, aiding in the study of membrane dynamics and protein-lipid interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYLPHENYL DODECYL ETHER primarily involves its ability to interact with lipid membranes and proteins. The tert-butyl group and dodecyl chain provide hydrophobic interactions, while the ether linkage offers flexibility. These properties enable the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, affecting their structure and function .
Comparison with Similar Compounds
4-TERT-BUTYLPHENYL DODECYL ETHER can be compared with other similar compounds, such as:
DODECYL PHENYL ETHER: Lacks the tert-butyl group, resulting in different hydrophobic interactions and solubility properties.
DODECYL 4-NITROPHENYL ETHER: Contains a nitro group, which introduces electron-withdrawing effects, altering its reactivity and interactions.
BUTYL 4-TERT-OCTYLPHENYL ETHER: Has a shorter alkyl chain and a different alkyl group on the phenyl ring, affecting its surfactant properties and applications.
These comparisons highlight the unique structural features and applications of 4-TERT-BUTYLPHENYL DODECYL ETHER.
Properties
CAS No. |
6940-96-1 |
|---|---|
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-tert-butyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O/c1-5-6-7-8-9-10-11-12-13-14-19-23-21-17-15-20(16-18-21)22(2,3)4/h15-18H,5-14,19H2,1-4H3 |
InChI Key |
AUYPJCDTURCDRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















